[1-(1,1-difluoroethyl)cyclobutyl]methylmethanesulfonate
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Overview
Description
[1-(1,1-difluoroethyl)cyclobutyl]methylmethanesulfonate is a chemical compound with the molecular formula C8H14F2O3S. It is known for its unique structure, which includes a cyclobutyl ring substituted with a difluoroethyl group and a methanesulfonate ester. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1,1-difluoroethyl)cyclobutyl]methylmethanesulfonate typically involves the reaction of cyclobutylmethyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[1-(1,1-difluoroethyl)cyclobutyl]methylmethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the nucleophile or reagent used. For example, reaction with an amine can yield an amine-substituted cyclobutyl compound, while reaction with a thiol can produce a thiol-substituted product.
Scientific Research Applications
[1-(1,1-difluoroethyl)cyclobutyl]methylmethanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(1,1-difluoroethyl)cyclobutyl]methylmethanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, facilitating the attack of nucleophiles on the carbon atom bonded to the cyclobutyl ring. This leads to the formation of new chemical bonds and the generation of various products.
Comparison with Similar Compounds
Similar Compounds
- [1-(1,1-Difluoroethyl)cyclopropyl]methyl methanesulfonate
- [1-(1,1-Difluoroethyl)cyclopentyl]methyl methanesulfonate
- [1-(1,1-Difluoroethyl)cyclohexyl]methyl methanesulfonate
Uniqueness
The uniqueness of [1-(1,1-difluoroethyl)cyclobutyl]methylmethanesulfonate lies in its cyclobutyl ring, which imparts distinct chemical properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. The strain in the cyclobutyl ring can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
[1-(1,1-difluoroethyl)cyclobutyl]methyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O3S/c1-7(9,10)8(4-3-5-8)6-13-14(2,11)12/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCDJIWYAAYYNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCC1)COS(=O)(=O)C)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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